2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride
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Overview
Description
“2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1803600-01-2 . It has a molecular weight of 212.68 and its IUPAC name is 2-(2,3-dihydrobenzofuran-3-yl)ethene-1,1-diamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O.ClH/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9;/h1-5,7H,6,11-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.68 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Dielectric and Thermal Properties
Research has investigated the dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, involving the synthesis of compounds related to benzofuran derivatives. These studies are crucial for the development of materials with specific electrical and thermal characteristics for use in electronics and materials science. The synthesis process involves multiple steps, including reactions with chloroacetyl chloride and sodium methacrylate, followed by free radicalic polymerization. Detailed structural characterization and thermal behavior analysis provide insights into the potential applications of these materials in various technological fields (Çelik & Coskun, 2018).
Antimicrobial and Antioxidant Studies
Benzofuran derivatives have been evaluated for their antimicrobial and antioxidant activities. Synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid showed significant biological activities. These compounds demonstrated chelating abilities and scavenging activity, highlighting their potential in developing new antimicrobial and antioxidant agents. The research underscores the importance of structural modifications to enhance biological activity and provides a pathway for the development of new therapeutic agents (Shankerrao et al., 2013).
Antitumor Agents and Tubulin Polymerization Inhibitors
A significant application of benzofuran derivatives is in the development of antitumor agents. Research has shown that dihydrobenzofuran lignans and related compounds can inhibit tubulin polymerization, a mechanism that can be exploited in cancer therapy. These compounds were evaluated across a broad panel of human tumor cell lines, with specific compounds showing promising activity against leukemia and breast cancer cell lines. The study highlights the therapeutic potential of benzofuran derivatives in oncology, emphasizing their role in inhibiting mitosis and disrupting cancer cell division (Pieters et al., 1999).
Molecular Docking and Biological Evaluation
The development of new pharmaceuticals often involves molecular docking studies to predict the interaction between drug candidates and their target biomolecules. Benzofuran derivatives have been subject to such studies to evaluate their antimicrobial and antioxidant activities. These studies help in understanding the molecular basis of the compounds' activities and guiding the design of more effective drugs. The research demonstrates the versatility of benzofuran derivatives in drug development, providing a foundation for further exploration in pharmacology and medicinal chemistry (Bharathi Sharanappa Veerapur et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-3-yl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9;/h1-4,7H,5-6H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYISUKJIPWYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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